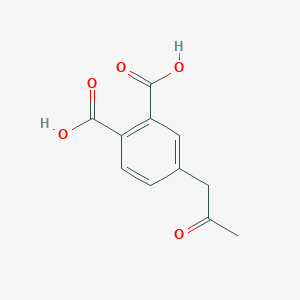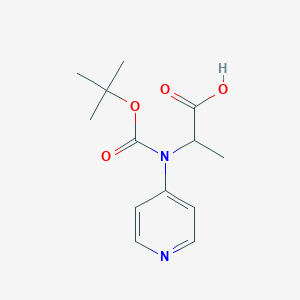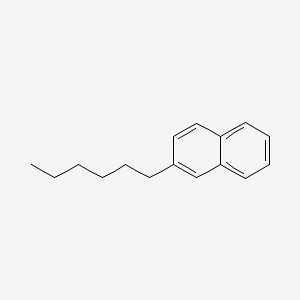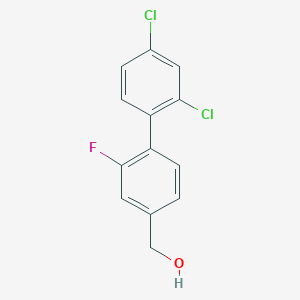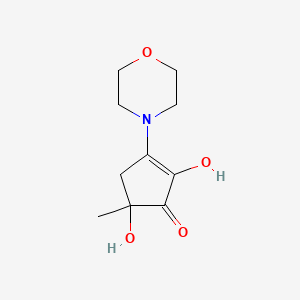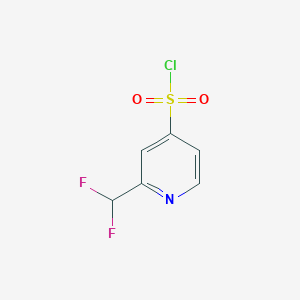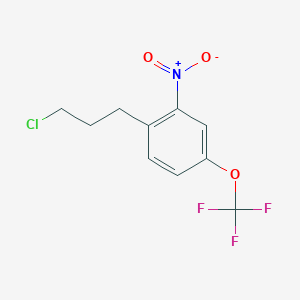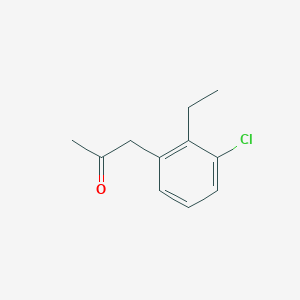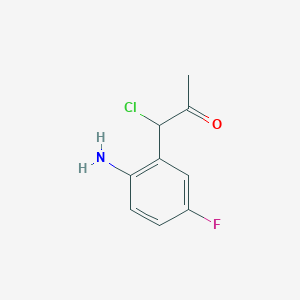![molecular formula C29H21N4NaO7S2 B14071675 Sodium;(11-methoxy-7-phenyl-5-phenylimino-4,8-disulfobenzo[a]phenazin-9-yl)azanide CAS No. 6837-46-3](/img/structure/B14071675.png)
Sodium;(11-methoxy-7-phenyl-5-phenylimino-4,8-disulfobenzo[a]phenazin-9-yl)azanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;(11-methoxy-7-phenyl-5-phenylimino-4,8-disulfobenzo[a]phenazin-9-yl)azanide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its phenazinium core, which is substituted with methoxy, phenyl, and phenylimino groups, along with disulfo and azanide functionalities.
Méthodes De Préparation
The synthesis of Sodium;(11-methoxy-7-phenyl-5-phenylimino-4,8-disulfobenzo[a]phenazin-9-yl)azanide typically involves multi-step organic reactions. The preparation methods include:
Synthetic Routes: The synthesis begins with the preparation of the phenazinium core, followed by the introduction of methoxy, phenyl, and phenylimino groups through various substitution reactions. The disulfo groups are introduced via sulfonation reactions, and the final step involves the formation of the azanide salt with sodium.
Reaction Conditions: These reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods: Industrial production may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
Sodium;(11-methoxy-7-phenyl-5-phenylimino-4,8-disulfobenzo[a]phenazin-9-yl)azanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its electronic properties.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different chemical and physical properties.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Sodium;(11-methoxy-7-phenyl-5-phenylimino-4,8-disulfobenzo[a]phenazin-9-yl)azanide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: The compound’s properties make it suitable for use in various industrial processes, including the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of Sodium;(11-methoxy-7-phenyl-5-phenylimino-4,8-disulfobenzo[a]phenazin-9-yl)azanide involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can bind to specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways, leading to changes in cellular processes such as gene expression, protein synthesis, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Sodium;(11-methoxy-7-phenyl-5-phenylimino-4,8-disulfobenzo[a]phenazin-9-yl)azanide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include other phenazinium derivatives and sulfonated aromatic compounds.
Uniqueness: The presence of both methoxy and phenylimino groups, along with the disulfo and azanide functionalities, distinguishes it from other compounds, providing unique chemical and physical properties.
Propriétés
Numéro CAS |
6837-46-3 |
|---|---|
Formule moléculaire |
C29H21N4NaO7S2 |
Poids moléculaire |
624.6 g/mol |
Nom IUPAC |
sodium;(11-methoxy-7-phenyl-5-phenylimino-4,8-disulfobenzo[a]phenazin-9-yl)azanide |
InChI |
InChI=1S/C29H21N4O7S2.Na/c1-40-23-15-20(30)29(42(37,38)39)28-27(23)32-26-19-13-8-14-24(41(34,35)36)25(19)21(31-17-9-4-2-5-10-17)16-22(26)33(28)18-11-6-3-7-12-18;/h2-16,30H,1H3,(H,34,35,36)(H,37,38,39);/q-1;+1 |
Clé InChI |
YMLHXJOAFFAQQQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=C(C(=C1)[NH-])S(=O)(=O)O)N(C3=CC(=NC4=CC=CC=C4)C5=C(C3=N2)C=CC=C5S(=O)(=O)O)C6=CC=CC=C6.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,16-dihexyl-3,11,19-trithiapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4(9),5,7,13(18),14,16-octaene](/img/structure/B14071594.png)
